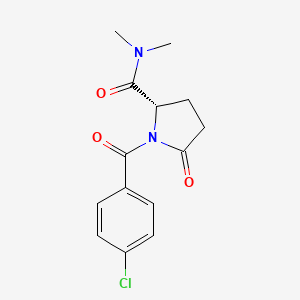
(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a pyrrolidine ring, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Coupling Reaction: The 4-chlorobenzoyl chloride is then reacted with N,N-dimethyl-5-oxopyrrolidine-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets.
作用机制
The mechanism of action of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these kinases, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and differentiation .
相似化合物的比较
Similar Compounds
4-Chlorobenzoyl Chloride: A precursor in the synthesis of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide.
N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds .
属性
CAS 编号 |
85551-25-3 |
|---|---|
分子式 |
C14H15ClN2O3 |
分子量 |
294.73 g/mol |
IUPAC 名称 |
(2S)-1-(4-chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1 |
InChI 键 |
UTVSYBBRNINNRF-NSHDSACASA-N |
手性 SMILES |
CN(C)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


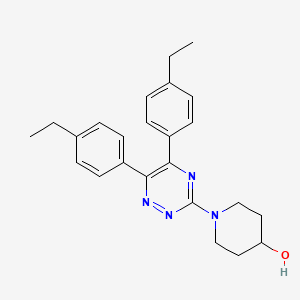
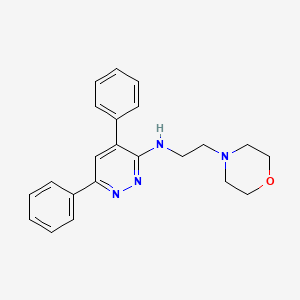
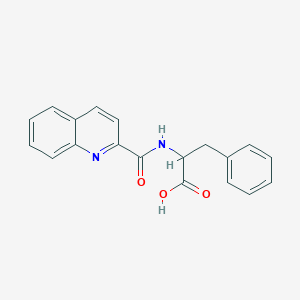

![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)
![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)



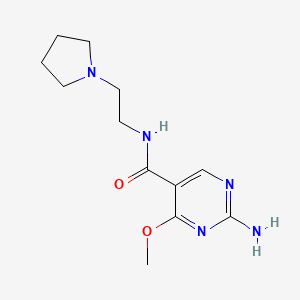
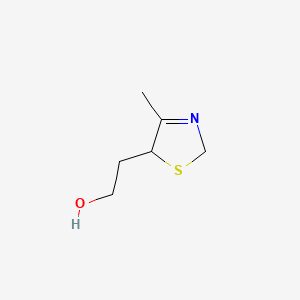
![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)
![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
